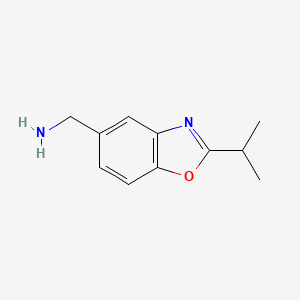

(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

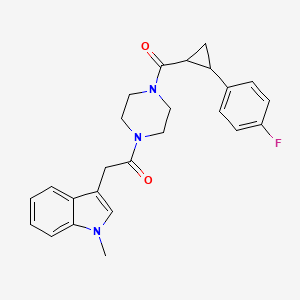

The compound “(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine” is also known as “2-isopropyl-1,3-benzoxazol-5-ylamine”. It has a molecular weight of 176.22 and its InChI code is 1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine” is defined by its InChI code: 1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Curtis Reactions with Zn Complexes Research has shown that Curtis reactions involving Zn complexes derived from 2-(Aminomethyl)Benzimidazole can result in compounds with potential for various applications. The study synthesized complexes demonstrating different geometries and bonding characteristics, indicating potential for catalysis or material science research (E. B. Patricio-Rangel et al., 2019).

Anticancer Agents through SIRT1 Inhibition Indole-based small molecules, including derivatives of the specified chemical, were investigated for their anticancer properties. One compound showed significant activity against prostate hyperplasia, suggesting potential as a lead molecule for treating this condition (Naveen Panathur et al., 2013).

Antimicrobial Activities of Quinoline Derivatives A series of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine, showed moderate to very good antibacterial and antifungal activities, presenting new avenues for developing antimicrobial agents (K D Thomas et al., 2010).

Glycerol Condensation to Cyclic Acetals Investigations on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including reactions with (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine, highlighted the potential for producing novel platform chemicals. These compounds could serve as precursors for valuable industrial chemicals (J. Deutsch et al., 2007).

Corrosion Inhibition for Steel Amino acid compounds derived from (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine were studied as corrosion inhibitors for steel in acidic solutions. These studies revealed effective corrosion protection, suggesting applications in industrial metal preservation (M. Yadav et al., 2015).

Asymmetric Synthesis of Piperidines The chemical was utilized in the asymmetric synthesis of piperidines, demonstrating the versatility of this compound in synthesizing biologically active molecules that could be useful in pharmaceutical development (O. Froelich et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEBLGZHIZBDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2780165.png)

![N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2780166.png)

![9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B2780168.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2780169.png)

![2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2780170.png)

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)